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molecular formula C17H17NO B8554045 7-(alpha-Acetylbenzyl) indoline

7-(alpha-Acetylbenzyl) indoline

Cat. No. B8554045
M. Wt: 251.32 g/mol
InChI Key: OPHZPCGVXXMJCO-UHFFFAOYSA-N
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Patent
US03941806

Procedure details

A mixture of 6.0 g. (0.0258 mole) of 1,2-dihydro-4-methyl-5-phenylpyrrolo[3,2,1-hi]indole in 60 ml. of ethanol, 30 ml. of water and 30 ml. of conc. sulfuric acid was refluxed for one hour. The hot solution was poured into a cold concentrated sodium hydroxide solution and the basic solution was extracted several times with ether. The combined ether extracts were washed with water, dried over sodium sulfate and concentrated at reduced pressure. The residual oil solidified and was recrystallized from petroleum ether to give 7-(α-acetylbenzyl) indoline which melted at 55°-56°C.
Name
1,2-dihydro-4-methyl-5-phenylpyrrolo[3,2,1-hi]indole
Quantity
0.0258 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]2[C:12]3[C:8]([CH2:9][CH2:10]2)=[CH:7][CH:6]=[CH:5][C:4]=3[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([OH:21])C.S(=O)(=O)(O)O.[OH-].[Na+]>O>[C:2]([CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH2:10][CH2:9]2)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:21])[CH3:1] |f:3.4|

Inputs

Step One
Name
1,2-dihydro-4-methyl-5-phenylpyrrolo[3,2,1-hi]indole
Quantity
0.0258 mol
Type
reactant
Smiles
CC1=C(C=2C=CC=C3CCN1C23)C2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 6.0 g
EXTRACTION
Type
EXTRACTION
Details
the basic solution was extracted several times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C1=CC=CC=C1)C=1C=CC=C2CCNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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